molecular formula C16H19N3O B1438132 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1087792-97-9

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1438132
CAS No.: 1087792-97-9
M. Wt: 269.34 g/mol
InChI Key: QNGHSBNMRXDMFW-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, an ethylamino group, and a hydroxybenzenecarboximidamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid at a temperature of 70-80°C to yield N-benzyl-N-methylethanolamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and ethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl and ethylamino compounds .

Scientific Research Applications

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. It may exhibit cholinergic properties, potentiating dopamine while partially inhibiting serotonin. This dual action can influence various physiological processes, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylethanolamine
  • Benzyl chloride
  • Ethanolamine

Uniqueness

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHSBNMRXDMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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